molecular formula C17H36 B1606633 4-Methylhexadecane CAS No. 25117-26-4

4-Methylhexadecane

Cat. No. B1606633
CAS RN: 25117-26-4
M. Wt: 240.5 g/mol
InChI Key: OREPYGSHKSWUCK-UHFFFAOYSA-N
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Description



  • 4-Methylhexadecane, with the molecular formula C<sub>17</sub>H<sub>36</sub> , is an organic compound.

  • It belongs to the class of alkanes and is also known as hexadecane, 4-methyl .





  • Synthesis Analysis



    • The synthesis of 4-Methylhexadecane involves multi-step reactions. One common method includes:

      • nBuLi / diethyl ether : Initiates the reaction.

      • H<sub>2</sub> / Pd-C / ethanol : Reduces the compound to form 4-Methylhexadecane.







  • Molecular Structure Analysis



    • The chemical structure of 4-Methylhexadecane is a straight-chain alkane with a methyl group attached to the 4th carbon atom.





  • Chemical Reactions Analysis



    • 4-Methylhexadecane can undergo combustion reactions with oxygen to produce carbon dioxide and water.

    • It can also participate in substitution reactions with halogens.





  • Physical And Chemical Properties Analysis



    • Density : 0.8±0.1 g/cm³

    • Boiling Point : 296.3±7.0 °C

    • Flash Point : 104.7±11.4 °C

    • Molar Refractivity : 80.8±0.3 cm³

    • Surface Tension : 27.0±3.0 dyne/cm




  • Scientific Research Applications

    Oxidation Processes and Antioxidants

    Brown and Fish (1969) explored the oxidation of 2-methylhexadecane, a compound structurally similar to 4-methylhexadecane, focusing on how the hydroperoxide chain mechanism describes the oxidation of high molecular weight alkanes. This research is crucial for understanding the oxidative stability and potential antioxidant requirements of long-chain alkanes like 4-methylhexadecane (Brown & Fish, 1969).

    Pheromone Research

    Roelofs and Cardé (1971) discovered that 2-methylheptadecane, a compound closely related to 4-methylhexadecane, acts as a sex pheromone in various species of tiger moths. This insight is significant for understanding the ecological and behavioral roles of similar hydrocarbons, including 4-methylhexadecane, in insect communication (Roelofs & Cardé, 1971).

    Biodiesel Research

    Bai, Wang, and Wang (2021) developed a biodiesel surrogate fuel mechanism that includes n-hexadecane, a compound structurally similar to 4-methylhexadecane. This research aids in the development of renewable energy sources and provides insights into the combustion behavior of compounds like 4-methylhexadecane (Bai, Wang, & Wang, 2021).

    Synthesis of Insect Pheromones

    Brenna et al. (2017) conducted a study on the synthesis of 4-Methylheptan-3-ol, a compound with structural similarities to 4-methylhexadecane, highlighting its application in integrated pest management as an insect pheromone. This work underscores the potential of synthesizing related compounds for ecological and agricultural purposes (Brenna et al., 2017).

    Iso-Alkanes Biodegradation

    Abu Laban et al. (2015) studied the methanogenic biodegradation of iso-alkanes, including 4-methylheptane, which shares similarities with 4-methylhexadecane. This research provides insights into the environmental fate and biodegradation processes of iso-alkanes, which are important for understanding the ecological impact of these compounds (Abu Laban et al., 2015).

    Safety And Hazards



    • 4-Methylhexadecane is considered hazardous due to its flammability and toxicity.

    • It can cause skin and eye irritation.

    • Proper precautions should be taken during handling.




  • Future Directions



    • Research on 4-Methylhexadecane’s applications and potential uses in various fields is ongoing.

    • Further studies may explore its environmental impact and potential industrial applications.




    Remember that safety precautions should always be followed when handling any chemical compound. 🧪🔬


    properties

    IUPAC Name

    4-methylhexadecane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OREPYGSHKSWUCK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCC(C)CCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H36
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40947980
    Record name 4-Methylhexadecane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40947980
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    240.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Methylhexadecane

    CAS RN

    25117-26-4
    Record name 4-Methylhexadecane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=25117-26-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-Methylhexadecane
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-Methylhexadecane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40947980
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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